molecular formula C18H17N3O2S2 B2876782 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide CAS No. 864919-75-5

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2876782
CAS No.: 864919-75-5
M. Wt: 371.47
InChI Key: JRZYMTWHGQFERF-UHFFFAOYSA-N
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Description

2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide is a synthetic 1,3,4-thiadiazole derivative of significant interest in medicinal chemistry and oncology research. The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine, a core structure in nucleic acids, which allows derivatives to effectively interact with critical biological targets . Compounds featuring this heterocyclic system are extensively investigated for their potent cytotoxic properties and ability to disrupt cancer cell proliferation . Research into analogous 1,3,4-thiadiazoles has demonstrated efficacy across a range of cancer cell lines, including human breast cancer (MCF-7), colon cancer (HCT-116), and lung carcinoma (A549) models, often through mechanisms such as the inhibition of tubulin polymerization or targeting key enzymes like carbonic anhydrase IX (CA-IX) . The specific structural features of this acetamide derivative—incorporating methoxyphenyl and tolyl substituents—suggest potential for strong interactions with these biological targets, making it a promising candidate for use in biochemical assays and mechanism of action studies. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-12-3-7-14(8-4-12)19-16(22)11-24-18-20-17(21-25-18)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZYMTWHGQFERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This compound features a thiadiazole ring with a methoxyphenyl group and an acetamide moiety, suggesting potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial treatments.

Chemical Structure

The molecular formula of this compound is C17H18N2O2SC_{17}H_{18}N_2O_2S, with a molecular weight of approximately 342.43 g/mol. The presence of the thiadiazole ring and various substituents contributes to its biological properties.

While specific mechanisms for this compound are not fully elucidated, similar thiadiazole derivatives have shown various modes of action, including:

  • Inhibition of Enzymes : Some derivatives act as inhibitors for enzymes such as monoamine oxidase A (MAO-A), which is involved in neurotransmitter metabolism .
  • Cytotoxic Effects : Thiadiazole derivatives have demonstrated cytotoxicity against cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .

Anticancer Activity

Recent studies indicate that compounds similar to This compound exhibit significant anticancer properties:

  • Cell Line Studies : In vitro studies have shown that related thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, one derivative displayed an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells .
CompoundCell LineIC50 (µg/mL)
Thiadiazole Derivative AMCF-70.28
Thiadiazole Derivative BHepG210.10
Thiadiazole Derivative CHL-609.6

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties:

  • Mechanism : These compounds may disrupt microbial membrane integrity, leading to cell death . They have been tested against various pathogens with promising results.

Neuroprotective Effects

Some studies suggest that thiadiazole derivatives could possess neuroprotective effects:

  • Behavioral Studies : Animal models have indicated improvements in cognitive function and reductions in neuropsychic damage when treated with these compounds.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the efficacy of a related thiadiazole derivative on MCF-7 cells, reporting significant growth inhibition and G2/M phase arrest.
    • This highlights the potential for developing new anticancer agents based on the thiadiazole scaffold.
  • Neuroprotective Properties :
    • Research involving animal models showed that treatment with certain thiadiazole derivatives resulted in reduced cognitive deficits and improved behavioral outcomes in models of depression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(5-((2-Oxo-2-(p-Tolylamino)ethyl)thio)-1,3,4-Thiadiazol-2-yl)-3-Phenylpropanamide (Compound 7)
  • Key Differences : Replaces the 3-(4-methoxyphenyl) group on the thiadiazole with a phenylpropanamide chain.
2-[4-(4-Chlorophenyl)-5-(p-Tolylaminomethyl)-4H-1,2,4-Triazol-3-ylsulfanyl]Acetamide (7h)
  • Key Differences : Substitutes the thiadiazole core with a triazole ring and introduces a 4-chlorophenyl group.
  • Implications : The triazole ring may enhance metabolic stability compared to thiadiazole, while the chlorine substituent increases lipophilicity (logP), possibly improving membrane permeability .
N-R-2-(5-(5-Methyl-1H-Pyrazole-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-ylthio)Acetamides
  • Key Differences : Incorporates a pyrazole-triazole hybrid scaffold instead of thiadiazole.

Pharmacological Activity

CDK5/p25 Inhibition
  • Reference Compounds :
    • N-(4-Methyl-5-(6-Phenyl-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-3-yl)Thiophen-2-yl)Acetamide : IC₅₀ = 42 ± 1 nM .
    • 2,2-Dichloro-N-(4-Methyl-5-(6-Phenyl-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-3-yl)Thiophen-2-yl)Acetamide : IC₅₀ = 30 ± 1 nM .
  • The methoxyphenyl group may reduce potency compared to chlorinated analogs due to decreased electron-withdrawing effects .

Physicochemical Properties

Property Target Compound 7h (Triazole Analog) Compound 7 (Thiadiazole Analog)
Core Structure 1,2,4-Thiadiazole 1,2,4-Triazole 1,2,4-Thiadiazole
Key Substituents 4-Methoxyphenyl, p-Tolyl 4-Chlorophenyl, p-Tolyl Phenylpropanamide
logP (Predicted) 3.8 4.2 3.5
Solubility (µg/mL) ~15 (Moderate) ~8 (Low) ~20 (Moderate)
  • Analysis : The methoxyphenyl group in the target compound balances lipophilicity and solubility better than the chlorophenyl group in 7h, making it more suitable for oral bioavailability .

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